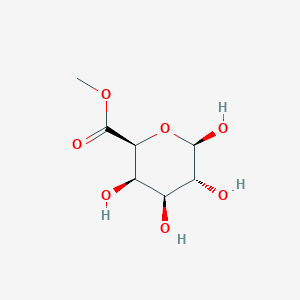

Methyl Beta-D-Galactopyranuronate

説明

Methyl Beta-D-Galactopyranuronate is a methyl ester derivative of D-galacturonic acid, a uronic acid commonly found in pectin polysaccharides. Its structure consists of a galactopyranose ring with a carboxylic acid group at the C6 position, esterified with a methyl group. This compound serves as a critical intermediate in the synthesis of pectin-derived oligosaccharides and glycoconjugates. Its stereochemistry (β-anomeric configuration) and functional groups (ester, hydroxyl, and carboxylate) influence its reactivity, solubility, and biological activity.

特性

CAS番号 |

18490-93-2 |

|---|---|

分子式 |

C7H12O7 |

分子量 |

208.17 g/mol |

IUPAC名 |

methyl (2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6+/m0/s1 |

InChIキー |

DICCNWCUKCYGNF-SXUWKVJYSA-N |

異性体SMILES |

COC(=O)[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |

正規SMILES |

COC(=O)C1C(C(C(C(O1)O)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Methyl Beta-D-Galactopyranuronate can be synthesized through the esterification of D-galacturonic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of Methyl Beta-D-Galactopyranuronate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality Methyl Beta-D-Galactopyranuronate suitable for various applications.

化学反応の分析

Types of Reactions: Methyl Beta-D-Galactopyranuronate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of galacturonic acid or its derivatives.

Reduction: Formation of methyl galactopyranoside.

Substitution: Formation of various substituted galactopyranuronate derivatives.

科学的研究の応用

Methyl Beta-D-Galactopyranuronate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.

Biology: The compound is studied for its role in cell wall polysaccharides and its interactions with proteins.

Industry: It is used in the production of biodegradable materials and as a precursor for various chemical syntheses.

作用機序

The mechanism of action of Methyl Beta-D-Galactopyranuronate involves its interaction with specific molecular targets and pathways. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity. This interaction is often mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Uronic Acid Derivatives

Betaine D-Galacturonate

- Structure : Unlike Methyl Beta-D-Galactopyranuronate, Betaine D-Galacturonate (D-Galacturonic acid, ion(1-), 1-carboxy-N,N,N-trimethylmethanaminium) is a zwitterionic compound with a quaternary ammonium group replacing the methyl ester.

- Physicochemical Properties :

- cLogP : -3.712 (indicating high hydrophilicity due to the charged quaternary ammonium group) .

- Polar Surface Area : 175.42 Ų (higher than typical methyl esters due to multiple hydroxyl and charged groups) .

- Solubility : Expected to be highly water-soluble, contrasting with the moderate solubility of methyl esters.

- Applications : Primarily used in biochemical studies requiring charged uronic acid derivatives for ion-exchange processes.

D-Galacturonic Acid

- Key Differences : The absence of a methyl ester group results in a free carboxylic acid, increasing acidity (pKa ~3.5) and metal-binding capacity.

Methyl Esters of Cyclic Acids

Methyl Shikimate

- Structure : A methyl ester of shikimic acid, a cyclohexene carboxylic acid with three hydroxyl groups.

- Spectroscopic Data :

- Applications : Precursor in the synthesis of antiviral agents (e.g., oseltamivir), contrasting with Methyl Beta-D-Galactopyranuronate’s role in carbohydrate chemistry.

Sandaracopimaric Acid Methyl Ester

Simple Methyl Esters

Methyl Laurate

- Structure : A straight-chain fatty acid methyl ester (C12:0).

- Properties :

Methyl Isothiocyanate

Comparative Data Table

| Compound | Molecular Formula | Key Functional Groups | cLogP | Applications |

|---|---|---|---|---|

| Methyl Beta-D-Galactopyranuronate | C₇H₁₂O₇ | Methyl ester, hydroxyl, carboxylate | ~-2.5* | Glycoconjugate synthesis |

| Betaine D-Galacturonate | C₁₁H₂₀NO₈⁺⁻ | Quaternary ammonium, carboxylate | -3.712 | Ion-exchange studies |

| Methyl Shikimate | C₈H₁₂O₅ | Methoxy, hydroxyl, olefin | -0.8 | Antiviral precursor |

| Sandaracopimaric Acid Methyl Ester | C₂₁H₃₂O₂ | Methyl ester, conjugated dienes | 6.2 | Resin chemistry |

| Methyl Laurate | C₁₃H₂₆O₂ | Methyl ester, alkyl chain | 4.5 | Biodiesel, surfactants |

*Estimated based on structural analogs.

Key Research Findings

- Steric and Electronic Effects : The β-configuration and hydroxyl groups in Methyl Beta-D-Galactopyranuronate hinder ester hydrolysis compared to simpler esters like methyl laurate .

- Spectroscopic Signatures: Methyl esters in cyclic acids (e.g., methyl shikimate) show distinct ¹H NMR methoxy peaks (δ 3.7–3.9 ppm), whereas uronic acid esters exhibit additional signals for anomeric protons (δ 4.5–5.5 ppm) .

- Biological Relevance : Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), Methyl Beta-D-Galactopyranuronate participates in plant cell wall metabolism and immune modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。